molecular formula C20H22ClFN2O3S2 B11329539 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11329539
M. Wt: 457.0 g/mol
InChI Key: IONKFIVUCGUCRN-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and multiple substituents such as chloro, fluoro, and methanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms makes the compound susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Halogen atoms (chloro and fluoro) in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C20H22ClFN2O3S2

Molecular Weight

457.0 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClFN2O3S2/c1-28-19-8-3-2-7-18(19)23-20(25)14-9-11-24(12-10-14)29(26,27)13-15-16(21)5-4-6-17(15)22/h2-8,14H,9-13H2,1H3,(H,23,25)

InChI Key

IONKFIVUCGUCRN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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